Ethyl 2-(2,2,2-trifluoroethoxy)acetate
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Overview
Description
Ethyl 2-(2,2,2-trifluoroethoxy)acetate is an organofluorine compound with the molecular formula C6H9F3O3 and a molecular weight of 186.13 g/mol . This compound is characterized by the presence of a trifluoroethoxy group attached to an acetate moiety, making it a valuable intermediate in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(2,2,2-trifluoroethoxy)acetate typically involves the reaction of ethyl acetate with 2,2,2-trifluoroethanol in the presence of an acid catalyst such as sulfuric acid . The reaction proceeds as follows:
CH3COOCH2CH3+CF3CH2OH→CH3COOCH2CF3+H2O
This reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity starting materials and optimized reaction parameters, such as temperature and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(2,2,2-trifluoroethoxy)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The trifluoroethoxy group can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Oxidation: The compound can be oxidized to form trifluoroacetic acid derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, respectively.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Nucleophilic Substitution: Products depend on the nucleophile used.
Hydrolysis: 2,2,2-Trifluoroethanol and acetic acid.
Oxidation: Trifluoroacetic acid derivatives.
Scientific Research Applications
Ethyl 2-(2,2,2-trifluoroethoxy)acetate has a wide range of applications in scientific research:
Biology: Investigated for its potential use in modifying biological molecules to enhance their stability and activity.
Medicine: Explored for its role in the development of new drugs, particularly those targeting metabolic pathways involving fluorinated intermediates.
Mechanism of Action
The mechanism by which ethyl 2-(2,2,2-trifluoroethoxy)acetate exerts its effects is primarily through its ability to participate in various chemical reactions, introducing the trifluoroethoxy group into target molecules. This modification can significantly alter the physical and chemical properties of the resulting compounds, such as increasing their lipophilicity, metabolic stability, and bioavailability .
Comparison with Similar Compounds
- Ethyl 2-(2,2,2-trifluoroethoxy)propanoate
- Methyl 2-(2,2,2-trifluoroethoxy)acetate
- Ethyl 2-(2,2,2-trifluoroethoxy)butanoate
Comparison: this compound is unique due to its specific trifluoroethoxy group attached to an acetate moiety. This structure imparts distinct properties, such as higher reactivity and stability compared to similar compounds with different alkyl chains or ester groups . The presence of the trifluoroethoxy group enhances its utility in various applications, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
ethyl 2-(2,2,2-trifluoroethoxy)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3O3/c1-2-12-5(10)3-11-4-6(7,8)9/h2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRRZJRBDLWWIJU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COCC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90522120 |
Source
|
Record name | Ethyl (2,2,2-trifluoroethoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90522120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88383-15-7 |
Source
|
Record name | Ethyl (2,2,2-trifluoroethoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90522120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 2-(2,2,2-trifluoroethoxy)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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